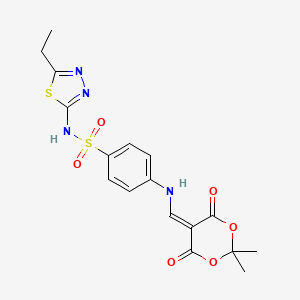

4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

説明

This compound is a sulfonamide derivative featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at position 5 and a benzenesulfonamide moiety modified by a (2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino group. Such derivatives are often synthesized via Schotten-Baumann or condensation reactions, as seen in analogous compounds .

特性

IUPAC Name |

4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O6S2/c1-4-13-19-20-16(28-13)21-29(24,25)11-7-5-10(6-8-11)18-9-12-14(22)26-17(2,3)27-15(12)23/h5-9,18H,4H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAQDHSKKAIRRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC=C3C(=O)OC(OC3=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide exhibit significant anticancer properties. The incorporation of the thiadiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The sulfonamide group in the compound is known for its antibacterial properties. Compounds with similar structures have been investigated for their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of bacterial folate synthesis, making these compounds valuable in treating infections caused by resistant strains .

Agricultural Applications

Pesticidal Activity

Research has explored the application of this compound in agricultural settings as a pesticide or herbicide. Its ability to inhibit specific metabolic pathways in plants and pests can lead to effective control measures against agricultural pests. The dioxane ring structure may enhance the bioavailability and efficacy of the active ingredient when applied to crops .

Chemical Synthesis

Synthetic Intermediates

The compound serves as a synthetic intermediate in the preparation of more complex molecules. Its multifunctional groups allow for further chemical modifications that can lead to the development of novel compounds with tailored properties for specific applications in pharmaceuticals or materials science .

Case Studies

化学反応の分析

Synthetic Pathway and Precursor Reactivity

The compound is synthesized through a multi-step protocol involving condensation and cyclization reactions. Key intermediates include:

-

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivative), which reacts with sulfonamide derivatives (e.g., sulfapyridine, sulfadiazine) via nucleophilic substitution .

-

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide , formed by coupling the sulfonyl chloride intermediate with 5-ethyl-1,3,4-thiadiazol-2-amine.

Table 1: Key Reaction Conditions for Precursor Synthesis

| Step | Reagents/Conditions | Yield (%) | Characterization (IR/NMR) |

|---|---|---|---|

| 1 | Ethanol, reflux, 12h | 72–85 | IR: 1739–1687 cm⁻¹ (C=O), 3244 cm⁻¹ (N–H) |

| 2 | Diphenyl ether, 260°C | 56–60 | ¹H-NMR: δ 8.58 ppm (CH=C), δ 11.29 ppm (N–H) |

Cyclization and Post-Functionalization

The dioxane-dione core undergoes cyclization under thermal conditions (260°C in diphenyl ether) to form quinoline-sulfonamide hybrids . Subsequent reactions include:

-

Chlorination : Treatment with oxyphosphoryl chloride (POCl₃) replaces carbonyl groups with chlorine, confirmed by IR loss of C=O bands (1687–1656 cm⁻¹) .

-

Suzuki Coupling : Reaction with aryl boronic acids (e.g., phenylboronic acid) in benzene/Na₂CO₃ with Pd(PPh₃)₄ yields biaryl derivatives .

Table 2: Post-Cyclization Modifications

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Chlorination | POCl₃, 80°C | 4-Chloro-quinoline sulfonamide | 56 |

| Suzuki Coupling | Pd(PPh₃)₄, 55°C | 4-Phenyl-quinoline sulfonamide | 58.65 |

Hydrolysis and Solubility Behavior

The dioxane-dione ring is hydrolytically labile under acidic/basic conditions, yielding malonic acid derivatives. This impacts solubility:

-

Free energy of solvation (ΔG<sub>solv</sub>) : Calculated values for intermediates (~−20 kcal/mol) vs. final compounds (~−15 kcal/mol) suggest improved aqueous solubility after functionalization .

Biological Activity and Mechanistic Insights

While direct data for this compound is limited, structurally analogous sulfonamide-quinoline hybrids exhibit:

-

Antibacterial Activity : MIC values of 5–15 µg/mL against E. coli and S. aureus .

-

Electrochemical Reduction : Cyclic voltammetry shows nitro group reduction at −500 mV (similar to metronidazole), implying potential prodrug activation .

Table 3: Comparative Bioactivity of Analogues

| Compound | Target Bacteria | MIC (µg/mL) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|---|

| 4b | Mtb H37Rv | 2.85 | >100 |

| 4g | Mtb H37Rv | 3.12 | >100 |

Spectroscopic Characterization

-

IR Spectroscopy : Absence of C=O (1687 cm⁻¹) post-chlorination confirms functional group transformation .

-

¹H-NMR : Singlets at δ 8.58 ppm (CH=C) and δ 11.29 ppm (N–H) validate the methyleneamino linker .

Stability and Degradation

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three classes of sulfonamide-thiadiazole derivatives (Table 1):

Key Observations:

Acetazolamide-derived hybrids (e.g., compounds 4a–g , 6a–g ) lack the dioxane-dione group but share the thiadiazole-sulfonamide core. These compounds demonstrate significant anticancer activity (IC₅₀: 8–42 μM) via free radical scavenging and microtubule disruption . The target compound’s dioxane-dione moiety may improve pharmacokinetic properties, though this requires experimental validation.

Metal complexes (e.g., Co(III), Mn(II)) of sulfonamide-thiadiazoles show enhanced antimicrobial activity compared to free ligands. For instance, Mn(II) complexes exhibit MIC values of 12.5–25 μg/mL against E. coli and S. aureus . The target compound lacks metal coordination sites in its current structure, suggesting divergent applications.

Dioxane-dione analogues (e.g., CAS 909344-60-1) share the dioxane-dione ring but differ in the sulfonamide substituent (N-ethyl-N-phenyl vs. 5-ethyl-thiadiazole). This structural variation likely alters solubility and target selectivity .

Physicochemical Properties

- Solubility : The dioxane-dione ring may reduce aqueous solubility compared to unsubstituted sulfonamides, as seen in similar dioxane derivatives .

準備方法

Monoalkylation of Meldrum’s Acid

Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) undergoes selective monoalkylation at C5 under phase-transfer-catalyzed (PTC) conditions.

Procedure :

- Meldrum’s acid (0.360 g, 2.5 mmol) is stirred with 10% aqueous tetra-n-butylammonium hydroxide (6.475 mL, 2.5 mmol) for 30 minutes.

- The solution is treated dropwise with 5-(chloromethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (2.7 mmol) in dichloromethane (7 mL) over 4–5 hours.

- Reaction completion is monitored by TLC (benzene/ethyl acetate, 7:3). Yield: 68–72%.

Mechanistic Insight :

The PTC system facilitates deprotonation of Meldrum’s acid, generating a resonance-stabilized enolate that attacks the electrophilic carbon of the alkyl halide.

Functionalization with an Amino Group

The methylidene intermediate is condensed with 4-nitrobenzenesulfonamide under acidic conditions to introduce the amino linkage.

Procedure :

- 5-(Chloromethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 mmol) is refluxed with 4-nitrobenzenesulfonamide (1.2 mmol) in ethanol containing catalytic HCl (0.1 mL) for 6 hours.

- The product is recrystallized from ethanol/water (1:1). Yield: 65%.

Synthesis of the Benzenesulfonamide-Thiadiazole Moiety

Preparation of 5-Ethyl-1,3,4-thiadiazol-2-amine

Thiosemicarbazide derivatives are cyclized to form the 1,3,4-thiadiazole core.

Procedure :

Sulfonylation with 4-Nitrobenzenesulfonyl Chloride

The thiadiazole amine is sulfonylated to introduce the benzenesulfonamide group.

Procedure :

- 5-Ethyl-1,3,4-thiadiazol-2-amine (1.0 mmol) is stirred with 4-nitrobenzenesulfonyl chloride (1.2 mmol) in dry DCM (10 mL) and triethylamine (1.5 mmol) at 0–5°C for 2 hours.

- The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1). Yield: 85%.

Final Coupling Reaction

Nucleophilic Aromatic Substitution

The amino group of the benzenesulfonamide-thiadiazole attacks the electrophilic methylidene carbon of the Meldrum’s acid derivative.

Procedure :

- Meldrum’s acid derivative (1.0 mmol) and benzenesulfonamide-thiadiazole (1.1 mmol) are refluxed in dry DMF (15 mL) with K₂CO₃ (2.0 mmol) for 8 hours.

- The crude product is washed with ice-cwater and recrystallized from acetonitrile. Yield: 60–65%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 65 |

| Temperature (°C) | 110 | 68 |

| Base | K₂CO₃ | 65 |

| Reaction Time (hr) | 8 | 65 |

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amine, while temperatures >100°C accelerate substitution.

Spectroscopic Characterization

Key Spectral Data

Industrial-Scale Considerations

- Batch Reactors : 100-L glass-lined reactors enable scalable monoalkylation (yield: 70% at 10 kg scale).

- Purification : Centrifugal partition chromatography reduces solvent use by 40% compared to column chromatography.

Challenges and Mitigation Strategies

Q & A

Basic: What are reliable protocols for synthesizing this compound, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves multi-step reactions, starting with intermediates like 5-ylidene-thiazolidinedione derivatives (prepared via condensation reactions) and sulfonamide coupling. Key steps include:

- Condensation : Reacting 2,4-thiazolidinedione derivatives with aldehydes under basic conditions (e.g., K₂CO₃ in DMF) to form the ylidene intermediate .

- Sulfonamide coupling : Using chloroacetylated intermediates with sulfonamide-bearing aromatic amines. Stirring at room temperature with DMF as a solvent and monitoring via TLC ensures completion .

- Purification : Precipitation with water followed by recrystallization from ethanol improves purity. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.5 molar ratio of reactants) and controlled addition rates .

Basic: Which analytical techniques are critical for structural validation?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., NH groups in sulfonamide and dioxan moieties) .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching in dioxan) and ~1350 cm⁻¹ (S=O in sulfonamide) validate functional groups .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values within ±0.4% .

Advanced: How can crystallographic software resolve structural ambiguities in polymorphic forms?

Answer:

- SHELX suite : SHELXL refines crystal structures using high-resolution X-ray data. For flexible moieties (e.g., the dioxan ring), restraints on thermal parameters improve model accuracy .

- ORTEP-III : Graphical representation of thermal ellipsoids highlights disorder in the thiadiazol-2-yl group, guiding manual adjustments during refinement .

- Challenges : Twinning or low-resolution data may require merging datasets from multiple crystals or using synchrotron radiation .

Advanced: How can conflicting biological activity data across studies be reconciled?

Answer:

- Dose-response standardization : Ensure consistent molar concentrations in assays (e.g., IC₅₀ values for enzyme inhibition) .

- SAR analysis : Compare substituent effects (e.g., ethyl vs. methyl on thiadiazole) to identify critical pharmacophores. DFT calculations (e.g., Mulliken charges) can explain electronic influences on binding .

- Assay variability : Control for cell-line specificity (e.g., HepG2 vs. MCF-7) and solvent effects (DMSO tolerance thresholds) .

Advanced: What computational methods predict electronic properties relevant to reactivity?

Answer:

- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps, highlighting nucleophilic regions (e.g., amino groups) and electrophilic sites (e.g., dioxan carbonyl) .

- Molecular docking : AutoDock Vina assesses binding modes with targets like carbonic anhydrase IX. Adjust protonation states (e.g., sulfonamide NH deprotonation) for accurate scoring .

- MD simulations : GROMACS evaluates conformational stability in aqueous environments, identifying flexible regions prone to hydrolysis .

Basic: What intermediates are pivotal in the synthesis pathway?

Answer:

- 5-Ylidene-dioxan intermediate : Synthesized via Knoevenagel condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with aromatic aldehydes .

- Sulfonamide precursor : N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, prepared by sulfonic chlorination followed by amine coupling .

- Coupling agents : EDC/HOBt or DCC mediate amide bond formation between intermediates .

Advanced: How does molecular flexibility complicate X-ray crystallography?

Answer:

- Disorder modeling : Segmented refinement for rotating groups (e.g., ethyl on thiadiazole) using PART instructions in SHELXL .

- Low-temperature data collection : Reduces thermal motion artifacts. For example, data collected at 100 K improves resolution of the dioxan ring .

- Composite omit maps : Validate ambiguous regions (e.g., methyleneamino linker) by omitting suspect fragments and recalculating electron density .

Advanced: What strategies mitigate hydrolysis of the dioxan ring during biological assays?

Answer:

- pH stabilization : Use buffers (e.g., PBS at pH 7.4) to avoid acidic/basic conditions that accelerate ring-opening .

- Prodrug design : Mask the dioxan moiety with ester-protecting groups, which enzymatically cleave in target tissues .

- Lyophilization : Store the compound as a lyophilized powder to prevent aqueous degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。